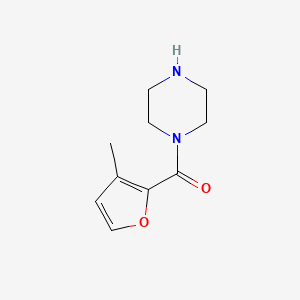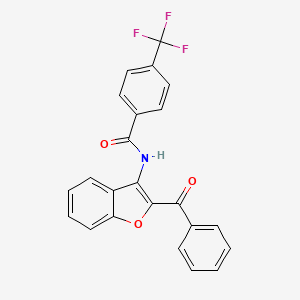
Benzoic acid, 2-(dibenzofuran-3-ylcarbamoylmethylsulfanyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate is a complex organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate involves several steps. The general synthetic route includes the following steps:
Formation of the dibenzofuran moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the amino group: The dibenzofuran derivative is then reacted with an amine to introduce the amino group.
Formation of the thioester linkage: The amino-dibenzofuran derivative is then reacted with a thioester to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of molecular interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate exerts its effects involves its interaction with molecular targets. The dibenzofuran moiety allows the compound to bind to specific proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate can be compared with other compounds containing the dibenzofuran moiety, such as:
Dibenzofuran: The parent compound, which is simpler in structure and used in various industrial applications.
Dibenzothiophene: Similar in structure but contains a sulfur atom in place of the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in the central ring, offering different chemical properties and applications.
The uniqueness of methyl 2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}benzoate lies in its combination of the dibenzofuran moiety with the thioester and benzoate groups, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C22H17NO4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 2-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanylbenzoate |
InChI |
InChI=1S/C22H17NO4S/c1-26-22(25)17-7-3-5-9-20(17)28-13-21(24)23-14-10-11-16-15-6-2-4-8-18(15)27-19(16)12-14/h2-12H,13H2,1H3,(H,23,24) |
InChI Key |
LAETZAKZVHNYPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11497656.png)
![6-methyl-4-[2-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11497660.png)
![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11497666.png)
![3-benzyl-5-methyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11497679.png)
![1-(4-chlorobenzyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11497685.png)
![4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide](/img/structure/B11497687.png)
![4-(3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11497693.png)
![N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide](/img/structure/B11497710.png)

![4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11497712.png)
![ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate](/img/structure/B11497716.png)
![4-fluoro-8-[(4-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11497719.png)
![4-chloro-N-{5-[2-(ethylamino)-2-oxoethyl]-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11497725.png)
